2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene
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Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . In your compound, the amine group is part of a larger structure that includes a benzene ring, a fluorosulfonyloxy group, and a methylsulfamoyl group.
Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on the specific functional groups present in the molecule. For example, the amine group might participate in reactions like acylation, alkylation, or condensation .Scientific Research Applications
Novel Nanofiltration Membranes
Chemical Synthesis for Water Treatment : A study on the synthesis of novel sulfonated thin-film composite nanofiltration membranes showcased how derivatives of aromatic diamine monomers, including those structurally related to "2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene," enhance water flux and dye treatment efficacy in water treatment processes. These membranes exhibit increased hydrophilicity and effective dye rejection, indicating their potential in improving water purification technologies (Yang Liu et al., 2012).
Green Fluorophores
Luminescent Materials for Imaging : The compound 2,5-bis(methylsulfonyl)-1,4-diaminobenzene, related to the chemical of interest, has been identified as a novel architecture for green fluorophores. This study highlights its use in luminescent materials for imaging applications due to its solid-state emissive properties, water solubility, and solvent- and pH-independent fluorescence, offering advantages in spectroscopic imaging and display technologies (Teruo Beppu et al., 2015).
Proton Exchange Membranes
Fuel Cell Technology : Research on fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures, which share functional groups with the chemical , shows promise for use in highly conducting and stable proton exchange membranes. These membranes demonstrate excellent chemical, mechanical, thermal, and electrochemical stability, marking them as viable alternatives for current fuel cell technologies (Dong-Hyeon Kim et al., 2020).
Environmental Remediation
Groundwater Remediation : A derivative of "2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene" was investigated for its potential in the heat-activated persulfate oxidation of environmental contaminants such as PFOA and PFOS under conditions suitable for in-situ groundwater remediation. The study highlights the compound's role in enhancing the degradation of these persistent pollutants, contributing to the development of effective remediation techniques (Saerom Park et al., 2016).
Synthesis of Amino Derivatives
Organic Synthesis : The electrochemical synthesis of 1-N-phenyl-4-(sulfonyl)benzene-1,2-diamine derivatives showcases a regioselective methodology involving the anodic oxidation of 2-aminodiphenylamine. This process highlights the versatility of sulfonamide and amino functional groups, akin to those in "2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene," for the development of novel compounds with potential applications in various fields of chemistry (Mahnaz Sharafi-kolkeshvandi et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O5S2/c1-10-16(11,12)5-2-3-7(6(9)4-5)15-17(8,13)14/h2-4,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOXZQPXRKWWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC(=C(C=C1)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-fluorosulfonyloxy-4-(methylsulfamoyl)benzene |
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